(R)-4-Benzyl-2-(2-((S)-2-benzyl-3,4-dihydro-2H-pyrrol-5-yl)propan-2-yl)-4,5-dihydrooxazole
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Overview
Description
®-4-Benzyl-2-(2-((S)-2-benzyl-3,4-dihydro-2H-pyrrol-5-yl)propan-2-yl)-4,5-dihydrooxazole is a complex organic compound featuring a unique combination of benzyl, pyrrolidine, and oxazole rings. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and structural complexity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-Benzyl-2-(2-((S)-2-benzyl-3,4-dihydro-2H-pyrrol-5-yl)propan-2-yl)-4,5-dihydrooxazole typically involves multi-step organic reactions. One common approach is the condensation of benzylamine with an appropriate oxazole precursor under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like crystallization and chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
®-4-Benzyl-2-(2-((S)-2-benzyl-3,4-dihydro-2H-pyrrol-5-yl)propan-2-yl)-4,5-dihydrooxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the compound to their corresponding reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyl alcohol derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, ®-4-Benzyl-2-(2-((S)-2-benzyl-3,4-dihydro-2H-pyrrol-5-yl)propan-2-yl)-4,5-dihydrooxazole is used as a building block for the synthesis of more complex molecules
Biology
The compound’s biological activity makes it a valuable tool in biological research. It can be used to study enzyme interactions, receptor binding, and cellular pathways. Its structural features enable it to interact with specific biological targets, providing insights into its mechanism of action.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. Its ability to interact with biological targets suggests it may have applications in drug development, particularly in the treatment of diseases where modulation of specific pathways is required.
Industry
In the industrial sector, ®-4-Benzyl-2-(2-((S)-2-benzyl-3,4-dihydro-2H-pyrrol-5-yl)propan-2-yl)-4,5-dihydrooxazole is used in the development of new materials and chemical processes. Its unique properties can enhance the performance of industrial products and processes.
Mechanism of Action
The mechanism of action of ®-4-Benzyl-2-(2-((S)-2-benzyl-3,4-dihydro-2H-pyrrol-5-yl)propan-2-yl)-4,5-dihydrooxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing cellular pathways. This interaction is often mediated by the compound’s unique structural features, which allow it to fit into specific binding sites and exert its effects.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine derivatives: Compounds like pyrrolizines and pyrrolidine-2-one share structural similarities with ®-4-Benzyl-2-(2-((S)-2-benzyl-3,4-dihydro-2H-pyrrol-5-yl)propan-2-yl)-4,5-dihydrooxazole.
Oxazole derivatives: Compounds containing the oxazole ring, such as thiazoles and imidazoles, also exhibit similar chemical properties.
Uniqueness
What sets ®-4-Benzyl-2-(2-((S)-2-benzyl-3,4-dihydro-2H-pyrrol-5-yl)propan-2-yl)-4,5-dihydrooxazole apart is its specific combination of benzyl, pyrrolidine, and oxazole rings. This unique structure confers distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C24H28N2O |
---|---|
Molecular Weight |
360.5 g/mol |
IUPAC Name |
(4R)-4-benzyl-2-[2-[(2S)-2-benzyl-3,4-dihydro-2H-pyrrol-5-yl]propan-2-yl]-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C24H28N2O/c1-24(2,22-14-13-20(25-22)15-18-9-5-3-6-10-18)23-26-21(17-27-23)16-19-11-7-4-8-12-19/h3-12,20-21H,13-17H2,1-2H3/t20-,21+/m0/s1 |
InChI Key |
UQBQFIXIJYNYHB-LEWJYISDSA-N |
Isomeric SMILES |
CC(C)(C1=N[C@@H](CC1)CC2=CC=CC=C2)C3=N[C@@H](CO3)CC4=CC=CC=C4 |
Canonical SMILES |
CC(C)(C1=NC(CC1)CC2=CC=CC=C2)C3=NC(CO3)CC4=CC=CC=C4 |
Origin of Product |
United States |
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